molecular formula C15H13Cl B15380038 1-Chloro-9,9-dimethyl-9H-fluorene

1-Chloro-9,9-dimethyl-9H-fluorene

Cat. No.: B15380038
M. Wt: 228.71 g/mol
InChI Key: NSZJUMGSSLUXOJ-UHFFFAOYSA-N
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Description

1-Chloro-9,9-dimethyl-9H-fluorene is a halogenated derivative of 9,9-dimethyl-9H-fluorene, a polycyclic aromatic hydrocarbon with two methyl groups at the central 9-position. The introduction of a chlorine atom at the 1-position modifies its electronic and steric properties, making it valuable in organic synthesis and materials science.

Properties

Molecular Formula

C15H13Cl

Molecular Weight

228.71 g/mol

IUPAC Name

1-chloro-9,9-dimethylfluorene

InChI

InChI=1S/C15H13Cl/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3

InChI Key

NSZJUMGSSLUXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Fluorene Derivatives

Key analogs include:

  • 2-Bromo-9,9-dimethyl-9H-fluorene (CAS 28320-31-2): Bromine at position 2 .
  • 2-Iodo-9,9-dimethyl-9H-fluorene (28a in ): Iodine at position 2, used in asymmetric synthesis .
  • 2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene : Dual halogenation at positions 2 and 7 .
  • 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene : Chloromethyl substitution at position 9 .

Electronic Effects :

  • Chlorine’s electron-withdrawing nature decreases electron density in the fluorene ring compared to methyl or hydrogen substituents. This contrasts with bromine and iodine, which are less electronegative but more polarizable, influencing reactivity in cross-coupling reactions .
  • Steric hindrance from 9,9-dimethyl groups directs substitution to less hindered positions (e.g., 1-, 2-, or 7-positions) .

Halogenation Strategies

  • Bromination : Achieved using HBr in acetic acid with paraformaldehyde, yielding tris(bromomethyl) derivatives (64.1% yield) .
  • Iodination : Employed in Pd-catalyzed couplings for asymmetric synthesis, with yields exceeding 80% .

Comparative Reaction Yields

Compound Halogenation Position Yield Key Reagents/Conditions Reference
2,4,7-Tris(bromomethyl) 2,4,7 64.1% HBr/AcOH, 85–90°C, 45 hours
2-Iodo-9,9-dimethyl-9H-fluorene 2 81% CuI catalyst, aryl iodide
1-Chloro-9,9-dimethyl-9H-fluorene 1 (inferred) N/A Likely Cl₂ or chlorinating agent

Physical Properties

Baseline Data for 9,9-Dimethyl-9H-fluorene

  • Melting Point : 96°C
  • Boiling Point : 300.8°C at 760 mmHg
  • Density : 1.04 g/cm³ .

Impact of Halogen Substitution

  • Chlorine : Increases molecular weight (C₁₅H₁₃Cl, MW 228.72 vs. 206.27 for parent) and likely raises melting/boiling points due to enhanced intermolecular forces.
  • Bromine : Higher MW (273.16 for 2-bromo derivative) and melting points compared to chlorine analogs .

Photoelectrocatalytic Amination

  • Parent Compound : 9,9-Dimethyl-9H-fluorene undergoes para-selective amination in the absence of hydrogen-bonding solvents .

Cross-Coupling Reactions

  • Bromo/Iodo Derivatives : Widely used in Suzuki and Buchwald-Hartwig couplings due to favorable leaving-group properties. For example, 2-iodo-9,9-dimethyl-9H-fluorene achieves 81% yield in CuI-catalyzed couplings .
  • Chloro Derivative : Less reactive than bromo/iodo analogs, requiring harsher conditions (e.g., higher temperatures or specialized catalysts).

Materials Science

  • Optoelectronic Applications : Fluorene derivatives with carborane groups exhibit thermally activated delayed fluorescence (TADF). Chlorine’s electron-withdrawing nature could modulate singlet-triplet energy gaps, enhancing TADF efficiency .

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